N,N-Dimethyl-N-(4-(2-(p-tolyl)-6,7-dihydro-5H-benzo[7]annulene-8-carboxamido)benzyl)tetrahydro-2H-pyran-4-aminium chloride
Descripción
TAK-779, discovered in 1999 by Takeda Chemical Industries, is a non-peptide small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). It was identified via high-throughput screening using a radiolabeled chemokine-binding assay and optimized for CCR5 specificity . TAK-779 inhibits R5-tropic HIV-1 replication with exceptional potency (EC50 = 1.2 nM in MAGI-CCR5 cells) and selectivity (IC50 = 1.4 nM for CCR5 vs. 27 nM for CCR2b), demonstrating a selectivity index of 42,500 . Its mechanism involves blocking the CCR5 binding pocket shared by chemokines like RANTES, MIP-1α, and MIP-1β, preventing viral entry .
Beyond HIV, TAK-779 has shown efficacy in preclinical models of inflammatory diseases, including SARS-CoV-2-associated acute respiratory distress syndrome (ARDS), by reducing CCR5-mediated cytokine storms and mononuclear cell infiltration . However, its clinical development was halted due to poor oral bioavailability caused by a quaternary ammonium moiety, which also induced injection site irritation .
Propiedades
Número CAS |
229005-80-5 |
|---|---|
Fórmula molecular |
C33H39ClN2O2 |
Peso molecular |
531.1 g/mol |
Nombre IUPAC |
N-[4-[[dimethyl(oxan-4-yl)azaniumyl]methyl]phenyl]-3-(4-methylphenyl)-8,9-dihydro-7H-benzo[7]annulene-6-carboximidate;hydrochloride |
InChI |
InChI=1S/C33H38N2O2.ClH/c1-24-7-11-27(12-8-24)28-14-13-26-5-4-6-29(22-30(26)21-28)33(36)34-31-15-9-25(10-16-31)23-35(2,3)32-17-19-37-20-18-32;/h7-16,21-22,32H,4-6,17-20,23H2,1-3H3;1H |
Clave InChI |
VDALIBWXVQVFGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC3=C(CCCC(=C3)C(=O)NC4=CC=C(C=C4)C[N+](C)(C)C5CCOCC5)C=C2.[Cl-] |
Apariencia |
Solid powder |
Sinónimos |
N,N-dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride N-((4-(((6,7-dihydro-2-(4-methylphenyl)-5H-benzocyclohepten-8-yl)carbonyl)amino)phenyl)methyl)tetrahydro-N,N-dimethyl-2H-pyran-4-aminium chloride TAK 779 TAK-779 |
Origen del producto |
United States |
Mecanismo De Acción
Target of Action
TAK-779 is a potent and selective nonpeptide antagonist of CCR5 and CXCR3 . These receptors are chemokine receptors expressed on leukocytes, especially T-helper 1 cells, and are involved in the recruitment of these cells to sites of inflammation.
Mode of Action
TAK-779 blocks the interaction of HIV gp120 with the CCR5 co-receptor. The binding site is localized in a CCR5 transmembrane cavity formed by the 1, 2, 3, and 7 co-receptor transmembrane regions. This blocking action effectively inhibits the replication of R5 strains of HIV-1.
Biochemical Pathways
TAK-779 affects the pathways involving the CCR5 and CXCR3 receptors. In a murine model of the acute respiratory distress syndrome, TAK-779 was shown to prevent diffuse alveolar damage of the lung by reducing peribronchial and perivascular mononuclear infiltration.
Pharmacokinetics
TAK-779 has been studied in healthy monkeys at doses ranging from 0.03-100 mg/kg. The pharmacokinetics and exposure-effect relationship for NK cells, B cells, and T cells were characterized. NK cell depletion was identified as the most sensitive pharmacodynamic effect of TAK-779. Tak-779 has little oral bioavailability.
Result of Action
TAK-779’s action results in the reduction of CD4 and CD8 T cells in peripheral blood and in mediastinal lymph nodes compared with control-treated animals. It also reduces the level of serum cytokines and chemokines in animals with diffuse alveolar damage, including CCR5 ligands MIP-1α/β, MCP-1, and CCL5.
Action Environment
The action of TAK-779 can be influenced by environmental factors such as the presence of inflammation and the specific immune status of the individual. For instance, in the context of viral pneumonitis, TAK-779 has been shown to prevent diffuse alveolar damage of the lung.
Análisis Bioquímico
Biochemical Properties
N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride plays a crucial role in biochemical reactions by inhibiting the interaction between chemokines and their receptors. Specifically, it binds to CCR5 and CXCR3 with high affinity, thereby preventing the binding of natural ligands such as macrophage inflammatory proteins (MIP-1α and MIP-1β) and regulated on activation, normal T cell expressed and secreted (RANTES). This inhibition effectively blocks the downstream signaling pathways that are typically activated by these chemokines.
Cellular Effects
N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride exerts significant effects on various cell types and cellular processes. In immune cells, it reduces the migration and infiltration of T-helper cells, macrophages, and dendritic cells into inflamed tissues. This reduction in cell migration is particularly beneficial in conditions such as asthma and autoimmune diseases, where excessive immune cell infiltration contributes to disease pathology. Additionally, the compound has been shown to decrease the production of pro-inflammatory cytokines and chemokines, thereby modulating the immune response.
Molecular Mechanism
The molecular mechanism of action of N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride involves its binding to the transmembrane regions of CCR5 and CXCR3. This binding prevents the conformational changes required for receptor activation and subsequent signal transduction. By blocking these receptors, the compound inhibits the chemokine-induced activation of downstream signaling pathways, such as those involving G-proteins and second messengers.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that it maintains its inhibitory effects on chemokine receptors, resulting in sustained reductions in immune cell migration and cytokine production.
Dosage Effects in Animal Models
The effects of N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and immune cell infiltration without causing significant adverse effects. At higher doses, some toxic effects have been observed, including liver and kidney toxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride is metabolized primarily in the liver through cytochrome P450 enzymes. The metabolic pathways involve oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride is transported and distributed via specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as inflamed tissues and immune cells. The compound’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins.
Subcellular Localization
The subcellular localization of N,N-Dimethyl-N-(4-(((2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl)carbonyl)amino)benzyl)tetrahydro-2H-pyran-4-aminium chloride is primarily within the plasma membrane, where it interacts with chemokine receptors. This localization is crucial for its inhibitory effects on receptor signaling. Additionally, the compound may undergo post-translational modifications that influence its activity and stability within specific cellular compartments.
Actividad Biológica
TAK-779 is a non-peptide chemokine receptor antagonist primarily targeting CCR5 and CXCR3, which are critical in mediating inflammatory responses and immune cell trafficking. Originally developed for the treatment of HIV, recent studies have expanded its application to various inflammatory and autoimmune conditions, showcasing its potential therapeutic benefits.
TAK-779 selectively inhibits the binding of chemokines such as macrophage inflammatory proteins (MIP-1α and MIP-1β) to their receptors, thereby preventing the recruitment of inflammatory cells to sites of injury or infection. This mechanism is crucial in conditions characterized by excessive inflammation, such as autoimmune diseases and acute respiratory distress syndrome (ARDS).
Key Findings from Research Studies
-
Inhibition of Inflammatory Cell Migration :
- TAK-779 significantly reduced the migration of CD4+, CD8+, and CD11b+ leukocytes into the central nervous system (CNS) in models of experimental autoimmune encephalomyelitis (EAE), leading to decreased incidence and severity of the disease .
- In lung injury models, TAK-779 administration resulted in a marked decrease in peribronchial and perivascular mononuclear infiltration, indicating its effectiveness in mitigating lung inflammation .
- Reduction of Cytokine Levels :
- Improvement in Lung Function :
Data Table: Summary of Biological Activities
Case Study 1: EAE Model
In a controlled study involving C57BL/6 mice immunized with myelin oligodendrocyte glycoprotein (MOG), administration of TAK-779 resulted in a significant reduction in the severity of EAE. The study highlighted that while TAK-779 did not affect T cell proliferation or cytokine production directly, it effectively inhibited the migration of inflammatory cells into the CNS, underscoring its role as a potent anti-inflammatory agent.
Case Study 2: ARDS Model
In an experimental setup designed to mimic ARDS due to viral infection, mice treated with TAK-779 exhibited a notable decrease in lung inflammation markers compared to control groups. Histological analysis revealed reduced infiltration of immune cells and lower levels of circulating cytokines, suggesting that TAK-779 could be a promising therapeutic candidate for managing severe viral pneumonia.
Aplicaciones Científicas De Investigación
HIV Treatment
TAK-779 was initially investigated as a treatment for HIV due to its ability to inhibit R5 HIV-1 replication. Studies demonstrated that it displayed potent and selective inhibition without cytotoxicity to host cells . Despite setbacks in clinical trials, its mechanism continues to be a subject of interest in HIV research.
Autoimmune Diseases
TAK-779 has shown promise in models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE). In EAE models induced by myelin oligodendrocyte glycoprotein (MOG), TAK-779 significantly reduced the incidence and severity of disease by inhibiting the migration of inflammatory cells into the central nervous system (CNS) . This effect was attributed to decreased infiltration of CXCR3+ and CCR5+ leukocytes.
Pulmonary Inflammation
Recent studies indicate that TAK-779 effectively prevents diffuse alveolar damage (DAD) in murine models. A single injection significantly reduced peribronchial and perivascular mononuclear infiltration, leading to improved lung function and recovery . The compound also decreased serum levels of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for lung-related inflammatory conditions.
Granulomatous Inflammation
TAK-779 has been shown to inhibit granuloma formation in the lungs by reducing the number of Th1-skewed immune cells (CXCR3+CD4+ and CCR5+CD4+ T-cells). This effect was observed in models challenged with heat-inactivated pathogens, highlighting its role in modulating immune responses in chronic inflammatory conditions .
Colitis Models
In murine models of dextran sodium sulfate-induced colitis, TAK-779 reduced monocyte/macrophage recruitment, suggesting its utility in treating inflammatory bowel diseases . The compound's ability to modulate immune cell migration presents a novel approach for managing such conditions.
Comparative Data Table
Case Studies
Case Study 1: EAE Model
In a study involving C57BL/6 mice immunized with MOG, treatment with TAK-779 resulted in significant reductions in disease severity. Histopathological evaluations indicated diminished inflammatory cell infiltration into the spinal cord, supporting its role as an effective therapeutic agent in autoimmune conditions .
Case Study 2: DAD Induction
In a murine model of DAD induced by LPS and α-galactosylceramide, TAK-779 administration led to notable improvements in lung histology and function. The reduction of cytokine levels post-treatment further underscores its potential in acute respiratory syndromes .
Comparación Con Compuestos Similares
Table 1: Key Pharmacological Properties of CCR5 Inhibitors
Maraviroc (UK-427,857)
- Development : Derived from the scaffold UK-107,543 via Pfizer’s medicinal chemistry program, maraviroc became the first FDA-approved CCR5 antagonist (2007) .
- Potency : Inhibits HIV-1 replication at 2 nM in PBMCs, comparable to TAK-779 .
- Limitations : Vulnerable to gp120 escape mutations, restricting its long-term efficacy .
- Advantages : Oral bioavailability and favorable pharmacokinetics, addressing TAK-779’s key drawbacks .
TAK-652 and TAK-220
- TAK-652 : A sulfoxide-modified derivative of TAK-779 with enhanced oral bioavailability and potency (EC50 = 0.3–1.2 nM). It advanced to Phase II trials but was discontinued due to strategic reasons .
- TAK-220: Structurally distinct but shares partial CCR5 binding residues with TAK-779. It exhibits sub-nanomolar potency and unique resistance profiles, suggesting complementary mechanisms .
SCH-C and GRL-117C
- SCH-C : An early CCR5 inhibitor with moderate potency (IC50 = 4–9 nM) but halted due to cardiac toxicity .
- GRL-117C: A novel inhibitor with IC50 = 1.4 nM, outperforming TAK-779 but less potent than maraviroc .
Mechanistic and Clinical Distinctions
- Selectivity : TAK-779’s 20-fold selectivity for CCR5 over CCR2b contrasts with maraviroc’s higher CCR5 specificity, reducing off-target effects .
- Inverse Agonism: Unlike most CCR5 antagonists, TAK-779 acts as a partial inverse agonist at CXCR3, influencing its immunomodulatory effects in autoimmune models .
Q & A
Q. What is the molecular mechanism by which TAK-779 inhibits HIV-1 entry into host cells?
TAK-779 blocks HIV-1 entry by antagonizing CCR5, a chemokine receptor required for viral fusion. It binds to a cavity near the extracellular surface of CCR5 formed by transmembrane helices 1, 2, 3, and 7, preventing gp120-CCR5 interactions critical for viral entry . The compound exhibits high specificity for CCR5 (IC50 = 1.4 nM) and CCR2b (IC50 = 27 nM), with minimal activity against other chemokine receptors like CCR1 or CCR4 . Methodologically, surface plasmon resonance (SPR) or radioligand displacement assays can quantify CCR5 binding affinity, while HIV-1 pseudovirus entry assays in CCR5-expressing cell lines (e.g., MAGI-CCR5) validate functional inhibition .
Q. How can researchers design in vitro assays to assess TAK-779’s efficacy in blocking chemokine signaling?
Key assays include:
- Calcium flux assays : Measure TAK-779’s ability to inhibit CCR5-mediated Ca²⁺ signaling induced by RANTES or MIP-1α .
- Chemotaxis assays : Use transwell systems with CCR5/CXCR3-expressing T-cells (e.g., 2B4 transfectants) to quantify migration inhibition toward ligands like IP-10 or CCL5 .
- Ligand-binding competition : Radiolabeled RANTES or MIP-1α competes with TAK-779 for CCR5 binding, with IC50 values determined via Scatchard analysis .
Q. What in vivo models demonstrate TAK-779’s therapeutic potential beyond HIV-1?
- Atherosclerosis : In LDL receptor-deficient mice, TAK-779 (10 mg/kg/day) reduced aortic root lesions by 95% by blocking CCR5/CXCR3-mediated Th1 cell infiltration. Quantify plaque T-cells via flow cytometry (CD4+/CD8+) and IFN-γ levels via ELISA .
- Asthma : In ovalbumin-sensitized mice, TAK-779 (250 µg/day) reduced bronchoalveolar lavage fluid (BALF) eosinophils by 60% and downregulated lung CCR5/CXCR3 expression via qRT-PCR .
Advanced Research Questions
Q. How do mutations in HIV-1’s envelope glycoprotein affect TAK-779 sensitivity?
Mutations in the gp120 coreceptor binding site (e.g., P438A) reduce CCR5 binding efficiency, prolong fusion kinetics, and increase TAK-779 sensitivity by 10–20-fold. However, some mutations (e.g., V3 loop polymorphisms) confer partial resistance (3-fold EC50 shift) without abolishing activity. Use in vitro evolution assays with escalating TAK-779 doses (0.1–10 µM) to select for resistant variants, followed by Env sequencing and pseudotype neutralization assays .
Q. What structural insights explain TAK-779’s dual CCR5/CXCR3 antagonism?
TAK-779’s nonpeptidic structure allows it to occupy hydrophobic pockets in both receptors. For CCR5, it binds near extracellular transmembrane helices, while for CXCR3, it disrupts IP-10-induced LFA-1 activation. Molecular docking studies using CCR5/CXCR3 homology models and alanine-scanning mutagenesis (e.g., N-terminal domain truncations) can map critical binding residues .
Q. How does TAK-779 modulate T-cell receptor (TCR) nanoclustering in immunology studies?
In OT-II T-cells, TAK-779 (10 µM) reduces TCR nanocluster formation by 40% during priming, impairing antigen sensitivity. This CCR5-dependent effect is quantified via super-resolution microscopy (STORM/PALM) and flow cytometry for TCR-CD3ζ phosphorylation .
Q. Can nanoparticle conjugation enhance TAK-779’s antiviral potency?
Yes. Conjugating TAK-779’s inactive fragment (SDC-1721) to 2 nm gold nanoparticles restores anti-HIV activity (EC50 ≈ 1.2 nM) via multivalent CCR5 binding. Characterize conjugates via TEM and validate efficacy in PBMC infection assays with R5 HIV-1 strains (e.g., BaL) .
Q. What experimental strategies mitigate TAK-779’s cross-resistance with other CCR5 inhibitors?
TAK-779-resistant HIV-1 strains (e.g., CC101.19) show marginal cross-resistance to maraviroc (11-fold EC50 shift). Combinatorial therapy with fusion inhibitors (e.g., T-20) or CXCR4 antagonists (e.g., AMD3100) restores suppression. Test synergy via Chou-Talalay combination indices in dual-tropic HIV-1 isolates .
Q. How does TAK-779 attenuate cytokine storms in ARDS models?
In SARS-CoV-2-induced diffuse alveolar damage (DAD) mice, a single TAK-779 dose (2.5 mg/kg) reduces serum MIP-1α/CCL3 and MCP-1 by 3–5-fold. Monitor lung recovery via micro-CT (Hounsfield unit analysis) and histopathology for perivascular mononuclear infiltration .
Methodological Notes
- Dosing in vivo : Subcutaneous administration (250 µg/day in mice) avoids solubility issues; use sterile PBS or DMSO (<0.1% v/v) for formulations .
- Contradictions : While TAK-779 reduces Th1 cytokines (IFN-γ, TNF-α), it does not affect Th2 cytokines (IL-4, IL-13), necessitating complementary IL-4Rα blockers in asthma models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
